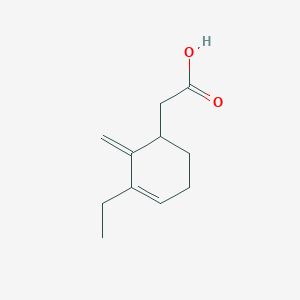
(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (3-etil-2-metilidenciclohex-3-en-1-il)acético es un compuesto orgánico caracterizado por un anillo de ciclohexeno con un grupo etilo y un grupo metileno unidos a él, junto con una porción de ácido acético.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (3-etil-2-metilidenciclohex-3-en-1-il)acético se puede lograr a través de varias rutas sintéticas. Un método común implica la alquilación de derivados de ciclohexeno seguida de la introducción del grupo ácido acético. Las condiciones de reacción típicamente incluyen el uso de bases fuertes como el hidruro de sodio o el terc-butóxido de potasio para facilitar el proceso de alquilación. El paso final implica la oxidación del compuesto intermedio para introducir la porción de ácido acético.
Métodos de Producción Industrial
En un entorno industrial, la producción de ácido (3-etil-2-metilidenciclohex-3-en-1-il)acético puede involucrar reacciones de alquilación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores como el paladio o el níquel puede mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (3-etil-2-metilidenciclohex-3-en-1-il)acético experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se emplean comúnmente.
Principales Productos Formados
Oxidación: Cetonas, aldehídos
Reducción: Alcoholes, alcanos
Sustitución: Compuestos halogenados, aminas, tioles
Aplicaciones Científicas De Investigación
El ácido (3-etil-2-metilidenciclohex-3-en-1-il)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con las enzimas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido (3-etil-2-metilidenciclohex-3-en-1-il)acético implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como inhibidor o activador de ciertas enzimas, lo que lleva a cambios en las vías bioquímicas. Las dianas moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido (3-metilciclohex-2-en-1-il)acético
- Ácido (3-etilciclohex-2-en-1-il)acético
- Ácido (2-metilidenciclohex-3-en-1-il)acético
Singularidad
El ácido (3-etil-2-metilidenciclohex-3-en-1-il)acético es único debido a la presencia de un grupo etilo y un grupo metileno en el anillo de ciclohexeno, lo que confiere propiedades químicas y reactividad distintas. Esta singularidad estructural lo convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación.
Propiedades
Número CAS |
919283-95-7 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-(3-ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-3-9-5-4-6-10(8(9)2)7-11(12)13/h5,10H,2-4,6-7H2,1H3,(H,12,13) |
Clave InChI |
PUTAHJOXIOYARA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCCC(C1=C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



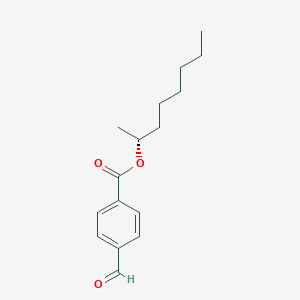

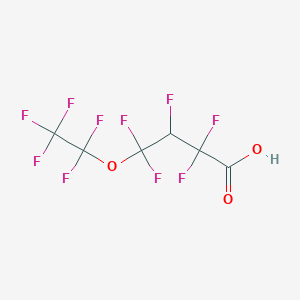
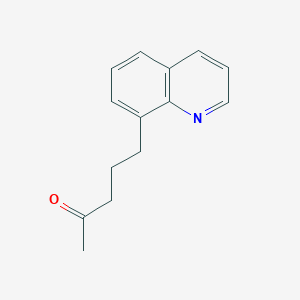
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
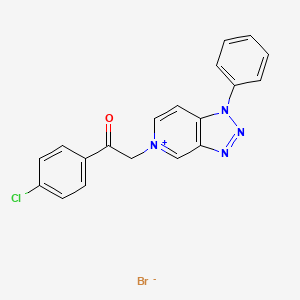
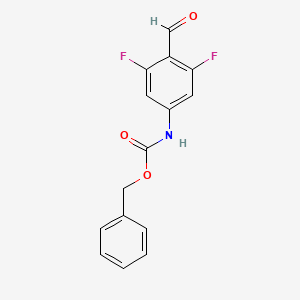
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)
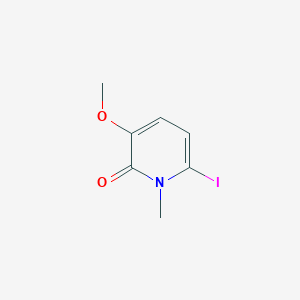
![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
